molecular formula C5H8S B14671697 1-(Ethynylsulfanyl)propane CAS No. 50520-93-9

1-(Ethynylsulfanyl)propane

Cat. No.: B14671697
CAS No.: 50520-93-9
M. Wt: 100.18 g/mol
InChI Key: VJOTYGBLOVWDQW-UHFFFAOYSA-N
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Description

1-(Ethynylsulfanyl)propane (C₅H₈S) is an organosulfur compound featuring a propane backbone substituted with an ethynylsulfanyl group (–S–C≡CH). The ethynyl group introduces significant reactivity due to its sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and other synthetic transformations . The sulfide (–S–) moiety also renders it susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions .

Properties

CAS No.

50520-93-9

Molecular Formula

C5H8S

Molecular Weight

100.18 g/mol

IUPAC Name

1-ethynylsulfanylpropane

InChI

InChI=1S/C5H8S/c1-3-5-6-4-2/h2H,3,5H2,1H3

InChI Key

VJOTYGBLOVWDQW-UHFFFAOYSA-N

Canonical SMILES

CCCSC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethynylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of propyne with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(Ethynylsulfanyl)propane may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of advanced catalytic systems and reaction engineering techniques is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethynylsulfanyl)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in the formation of 1-(ethylsulfanyl)propane.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1-(Ethylsulfanyl)propane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Ethynylsulfanyl)propane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Ethynylsulfanyl)propane exerts its effects depends on the specific reactions it undergoes. The ethynyl group is highly reactive and can participate in various chemical transformations. The sulfanyl group can interact with biological molecules, potentially affecting cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

  • Sulfides (e.g., methyl propyl sulfide) exhibit lower polarity and boiling points compared to sulfones (e.g., 1-(ethylsulfonyl)propane), which have higher thermal stability due to strong dipole-dipole interactions .
  • The ethynyl group in 1-(ethynylsulfanyl)propane enhances reactivity, enabling participation in cycloaddition reactions, unlike alkyl sulfides .

Thermal Properties :

  • Sulfones like 1-(ethylsulfonyl)propane have significantly higher boiling points (254.5°C) compared to sulfides (e.g., methyl propyl sulfide: 142–144°C) due to increased polarity .

Toxicity and Safety :

  • (Prop-2-yn-1-ylsulfanyl)carbonitrile lacks comprehensive toxicological data, necessitating precautions (e.g., avoiding inhalation) during handling . Sulfones are generally less reactive but may require controls for prolonged exposure .

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